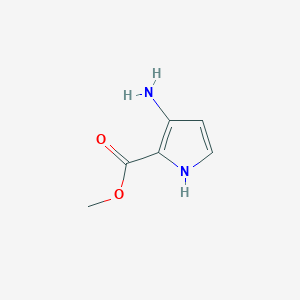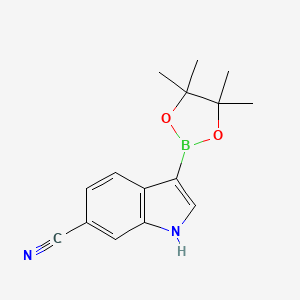
Methyl 3-amino-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 3-amino-1H-pyrrole-2-carboxylate” is a chemical compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . This compound is related to pyrrole-2-carboxaldehyde derivatives, which have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Physical And Chemical Properties Analysis
“Methyl 3-amino-1H-pyrrole-2-carboxylate” is a powder . Its molecular weight is 176.6 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of α-Aminopyrrole Derivatives
Methyl 3-amino-1H-pyrrole-2-carboxylate has been utilized in the synthesis of methyl 5-aminopyrrole-3-carboxylates. This synthesis process involves several steps, including a domino mode involving Mo(CO)6-mediated reductive isoxazole ring-opening and subsequent transformations. These compounds show potential in creating pyrrole-containing products and are significant in the development of various nitrogen heterocycles (Galenko et al., 2019).
Building Blocks in Medicinal Chemistry
Methyl 3-amino-1H-pyrrole-2-carboxylate serves as a scaffold in the preparation of new derivatives with potential therapeutic interest. The synthesis of these compounds from arylacetonitriles has yielded interesting building blocks for accessing various nitrogen heterocycles (Rochais et al., 2004).
Antimicrobial Agent Synthesis
This compound has been used in synthesizing novel derivatives exhibiting significant antimicrobial properties. The presence of a heterocyclic ring in these compounds contributes to their antibacterial and antifungal activities. Modifications like the introduction of a methoxy group have shown to enhance these activities (Hublikar et al., 2019).
In One-Pot Synthesis Processes
The compound has played a role in one-pot synthesis methods, such as in the creation of methyl 4-aminopyrrole-2-carboxylates, utilizing a FeCl2/Et3N binary catalytic system. This process demonstrates the versatility of the compound in facilitating complex chemical reactions (Galenko et al., 2015).
Conversion into Other Pyrrole Derivatives
Methyl 3-amino-1H-pyrrole-2-carboxylate is also involved in the conversion into various pyrrole derivatives, demonstrating its flexibility in organic synthesis. These transformations enable the production of functionally diverse pyrrole-based compounds, contributing to the field of organic chemistry and drug development (Pathak, 2000).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCCHQDRJPUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B3097916.png)


![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)





![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)